(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as DMAMPO, is a synthetic compound that has been used in a variety of scientific research applications. DMAMPO is a member of the aminopropenone family of compounds and has become increasingly popular due to its unique properties and applications.
Scientific Research Applications
- (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits photosensitizing properties. In PDT, it can be used to selectively destroy cancer cells by activating a photosensitizer with light. The compound generates reactive oxygen species, leading to cell death. Researchers are exploring its potential in treating various cancers, including skin, lung, and esophageal cancers .
- Due to its fluorescence properties, this compound serves as a valuable fluorescent probe. Scientists use it to label specific cellular structures or proteins for imaging studies. It aids in visualizing cellular processes, protein localization, and drug uptake within living cells .
- Studies have shown that (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one possesses antibacterial and antifungal properties. It inhibits the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
- Researchers have investigated the neuroprotective effects of this compound. It may help prevent neuronal damage and oxidative stress, making it relevant in neurodegenerative disease research. However, further studies are needed to fully understand its mechanisms .
- Chemists utilize this compound in organic synthesis due to its versatile reactivity. It can participate in various reactions, such as Michael additions and cyclizations. Medicinal chemists explore its derivatives for drug development, especially in the context of anti-inflammatory and analgesic agents .
- (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one has been employed in the synthesis of natural products. Its unique structure allows for diverse modifications, enabling access to complex molecules found in nature .
Photodynamic Therapy (PDT)
Fluorescent Probes and Imaging
Antibacterial and Antifungal Activity
Neuroprotective Effects
Organic Synthesis and Medicinal Chemistry
Natural Product Synthesis
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNJWYUQADHZSM-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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